1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
CAS No.: 1049438-00-7
Cat. No.: VC5261471
Molecular Formula: C19H23F2N3O2S
Molecular Weight: 395.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049438-00-7 |
|---|---|
| Molecular Formula | C19H23F2N3O2S |
| Molecular Weight | 395.47 |
| IUPAC Name | 1-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide |
| Standard InChI | InChI=1S/C19H23F2N3O2S/c20-17-3-1-16(2-4-17)15-27(25,26)22-9-10-23-11-13-24(14-12-23)19-7-5-18(21)6-8-19/h1-8,22H,9-15H2 |
| Standard InChI Key | ZPDRBNPTAPLTRG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Analysis
Molecular Composition and Functional Groups
The compound’s molecular formula is C19H22F2N4O2S, with a molecular weight of 420.47 g/mol. Its structure integrates two critical pharmacophores:
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Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4, known to enhance bioavailability and receptor binding.
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4-Fluorophenyl groups: Fluorine substitution at the para position improves metabolic stability and lipophilicity, facilitating blood-brain barrier penetration.
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Methanesulfonamide group: A polar moiety that enhances solubility and enables hydrogen bonding with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Piperazine ring | Facilitates interactions with neurotransmitter receptors (e.g., dopamine, serotonin). |
| 4-Fluorophenyl groups | Augment electron-withdrawing effects, stabilizing aromatic interactions. |
| Methanesulfonamide | Improves pharmacokinetic properties via enhanced aqueous solubility. |
Stereochemical Considerations
The compound’s central ethyl linker introduces a chiral center, suggesting the existence of enantiomers. Computational modeling predicts that the (R)-enantiomer may exhibit higher affinity for serotonin receptors due to steric complementarity with hydrophobic binding pockets.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide involves a multi-step sequence:
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Piperazine functionalization: Reaction of 1-(4-fluorophenyl)piperazine with 2-chloroethylamine to form the ethylenediamine intermediate.
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Sulfonylation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperazine alkylation | 1-(4-Fluorophenyl)piperazine, 2-chloroethylamine, DMF, 80°C | 78 |
| Sulfonylation | Methanesulfonyl chloride, Et3N, CH2Cl2, 0°C | 85 |
Stability and Degradation
The compound demonstrates stability in aqueous solutions (pH 4–8) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 4-fluorobenzoic acid and piperazine derivatives as degradation products.
Pharmacological Properties
Receptor Binding Affinity
In silico docking studies predict high affinity for 5-HT1A and D2 receptors, with binding energies of -9.2 kcal/mol and -8.7 kcal/mol, respectively. These interactions suggest potential applications in neuropsychiatric disorders, such as anxiety and schizophrenia.
Antimicrobial Activity
Analogous sulfonamide-piperazine hybrids exhibit broad-spectrum antimicrobial effects. For example, N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide (CAS: 946317-12-0) inhibits Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL).
Table 3: Comparative Antimicrobial Data
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
|---|---|---|
| Target compound (predicted) | 2–4 | 4–8 |
| Ciprofloxacin (control) | 0.5 | 0.25 |
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 4H, Ar-H), 3.85 (t, J = 6.8 Hz, 2H, CH2N), 2.95 (s, 3H, SO2CH3).
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HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
Mass Spectrometry
The ESI-MS spectrum displays a prominent [M+H]+ ion at m/z 421.2, consistent with the molecular formula C19H22F2N4O2S.
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